5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, including those related to the specified compound, has been explored for their antimicrobial activities. For instance, derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines have shown promising antimicrobial properties against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Transformations and Applications
The chemistry of polyazaheterocyclic compounds, including triazoles, has been extensively studied, revealing insights into Dimroth rearrangements and synthetic pathways towards triazolo[4,5-d]pyrimidines. These transformations underscore the versatility of triazole compounds in synthetic organic chemistry and their potential as scaffolds for further chemical modification (Sutherland & Tennant, 1971).
Innovative Synthetic Approaches
Research has highlighted efficient synthesis methods for oxazole derivatives through copper-catalyzed intramolecular cyclization, indicating the broad applicability of such methodologies in creating complex and functionalized molecules for various scientific applications (Kumar et al., 2012).
Peptidomimetics and Biological Compound Synthesis
The use of triazole amino acids in synthesizing peptidomimetics and biologically active compounds showcases the importance of triazole derivatives in medicinal chemistry. Protocols developed for the preparation of these compounds, including overcoming challenges posed by the Dimroth rearrangement, demonstrate the compound's relevance in designing bioactive molecules (Ferrini et al., 2015).
Solid-phase Synthesis Applications
The development of novel anchoring linkages for solid-phase synthesis signifies the compound's potential in facilitating the synthesis of peptides and peptide amides under mild conditions. This advancement opens new avenues for producing complex biological molecules efficiently (Albericio & Bárány, 2009).
properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-13-17(25-22(32-13)14-7-5-4-6-8-14)12-28-20(23)19(26-27-28)21(29)24-16-10-9-15(30-2)11-18(16)31-3/h4-11H,12,23H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXFJNURBPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.